molecular formula C18H21FN6 B12178513 6-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine

6-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B12178513
M. Wt: 340.4 g/mol
InChI Key: UENXAMUFACINLJ-UHFFFAOYSA-N
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Description

6-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine is a complex organic compound that belongs to the class of triazolopyridazines. This compound is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to a triazolopyridazine core. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 6-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps. One common synthetic route includes the cyclization of appropriate hydrazonoyl chlorides with N-substituted piperazine in the presence of triethylamine. The reaction is often mediated by polyphosphoric acid (PPA) to facilitate the intramolecular cyclization process . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including temperature control, solvent selection, and purification techniques.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group allows for electrophilic aromatic substitution reactions, where substituents can be introduced using reagents like halogens or nitro groups under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted derivatives of the original compound.

Scientific Research Applications

6-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at serotonin or dopamine receptors, influencing neurotransmitter signaling pathways . The exact molecular targets and pathways involved can vary depending on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Similar compounds to 6-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine include other triazolopyridazine derivatives and piperazine-containing compounds. Some examples are:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may offer advantages in certain therapeutic applications.

Properties

Molecular Formula

C18H21FN6

Molecular Weight

340.4 g/mol

IUPAC Name

6-[4-(4-fluorophenyl)piperazin-1-yl]-3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C18H21FN6/c1-13(2)18-21-20-16-7-8-17(22-25(16)18)24-11-9-23(10-12-24)15-5-3-14(19)4-6-15/h3-8,13H,9-12H2,1-2H3

InChI Key

UENXAMUFACINLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C2N1N=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)F

Origin of Product

United States

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